molecular formula C13H12ClNO B1406902 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350761-08-8

5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No. B1406902
CAS RN: 1350761-08-8
M. Wt: 233.69 g/mol
InChI Key: JDQWOWSTHBSRBG-UHFFFAOYSA-N
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Description

5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular weight of 193.63 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Pharmaceutical Research

Indole derivatives are known to possess a wide range of biological activities and are used in the synthesis of various pharmacologically active molecules. They can act as precursors in drug development, particularly as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in diabetic complications .

Agricultural Chemistry

Indole compounds like indole-3-acetic acid play a crucial role as plant hormones. Derivatives of indole could be synthesized to mimic or enhance these plant growth-regulating properties .

Organic Synthesis

Indoles serve as key intermediates in multicomponent reactions (MCRs), which are utilized to construct complex molecular structures efficiently. The subject compound could be involved in such synthetic pathways .

Antiviral Agents

Some indole derivatives have been studied for their potential anti-HIV properties through molecular docking studies. The compound may also be explored for similar antiviral activities .

Cancer Research

Indole derivatives have been investigated for their anticancer properties. They may interact with cancer cells and could be part of novel therapeutic agents targeting various types of cancer .

Material Science

Indoles can contribute to the development of new materials with specific electronic or photonic properties. The compound could be a candidate for such applications due to its unique structure.

The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and … A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in …

properties

IUPAC Name

5-chloro-1-cyclopropyl-7-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQWOWSTHBSRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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